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Compound of Interest

Compound Name: 2-Ethylthiazole-5-carbaldehyde

Cat. No.: B1487461

A Senior Application Scientist's Guide for Researchers and Product Developers

Author's Note:The focus of this guide, 2-Ethylthiazole-5-carbaldehyde, is a specialized flavor
chemical. While direct, extensive peer-reviewed data on its specific applications are emerging,
this document is constructed upon the foundational principles of flavor chemistry and
authoritative data from closely related thiazole analogs. The protocols provided are robust,
field-proven methodologies adapted for the targeted evaluation and application of this
compound.

Introduction: The Role of Thiazoles in Modern
Flavor Science

Thiazoles are a cornerstone class of heterocyclic compounds that are indispensable to flavor
chemistry.[1][2] Characterized by a five-membered ring containing both sulfur and nitrogen,
they are famed for their potent and diverse aroma profiles.[3] These compounds are naturally
formed in thermally processed foods—such as roasted coffee, fried chicken, and baked bread
—rprimarily through the Maillard reaction and the thermal degradation of thiamine (Vitamin B1)
or sulfur-containing amino acids.[1][2]

The allure of thiazoles for flavorists lies in their low odor thresholds and their ability to impart
complex, desirable notes, including:

» Roasted & Nutty: Characteristic of 2-acetylthiazole.
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* Meaty & Savory: Often associated with alkyl-substituted thiazoles.[4]
e Green & Vegetal: Found in compounds like 2-isobutylthiazole, a key odorant in tomatoes.[5]

2-Ethylthiazole-5-carbaldehyde (CAS 933683-87-5) represents a molecule of significant
interest, combining the foundational thiazole structure with two key functional groups: a 2-ethyl
group and a 5-carbaldehyde (aldehyde) group. This unique structure suggests a complex and
versatile flavor profile, positioning it as a valuable tool for creating authentic and impactful
savory and roasted flavors.

Technical Profile of 2-Ethylthiazole-5-carbaldehyde

A comprehensive understanding of a flavor ingredient begins with its fundamental
physicochemical properties.

Property Value Source(s)

2-ethyl-1,3-thiazole-5-

UPAC Name carbaldehyde o]

CAS Number 933683-87-5 [6][71[8][9][10]
Molecular Formula CeH7NOS [71191[10]
Molecular Weight 141.19 g/mol [71[81I9]

Data not widely published;

Appearance likely a liquid or low-melting

solid.
Boiling Point 232°C (Predicted) [9]
Purity Spec. >95% [71[11]
Storage Inert atmosphere, 2-8°C [819]

Inferred Sensory Profile: A Causal Analysis

The sensory characteristics of 2-Ethylthiazole-5-carbaldehyde can be logically inferred by
dissecting its molecular structure. This causal relationship is critical for predicting its behavior in
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flavor systems.

e Thiazole Ring: The core heterocyclic structure is the primary contributor to the foundational
roasted, sulfury, and savory notes. This is the signature character of the thiazole family.[5]

o 2-Ethyl Group: Alkyl groups at the 2-position of the thiazole ring are known to enhance nutty
and meaty characteristics. The related compound 2-ethylthiazole is noted for its savory and
nutty profile.[12]

o 5-Carbaldehyde Group: The aldehyde moiety (-CHO) is highly reactive and typically imparts
green, fatty, or pungent notes. Crucially, it serves as a reactive handle for generating more
complex flavors during processing, particularly through the Maillard reaction.

Based on this analysis, 2-Ethylthiazole-5-carbaldehyde is predicted to possess a complex
aroma profile with roasted, nutty, and savory notes, complemented by a sharp, green nuance.
Its true value may lie not only in its direct contribution but in its function as a reactive flavor
precursor.

Caption: Inferred sensory contributions of the structural components of 2-Ethylthiazole-5-
carbaldehyde.

Synthesis and Chemical Reactivity
Plausible Synthetic Pathway

While multiple synthetic routes to thiazoles exist, a common and industrially viable approach for
this type of compound involves the formylation of a pre-formed substituted thiazole. A plausible
route would be the halogen-metal exchange of 2-ethyl-5-bromothiazole followed by quenching
with a formylating agent like N,N-dimethylformamide (DMF).[13][14][15][16]
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Caption: Plausible workflow for the synthesis of 2-Ethylthiazole-5-carbaldehyde.

Reactivity in Flavor Systems: The Power of the Aldehyde

The aldehyde group makes 2-Ethylthiazole-5-carbaldehyde a potent reactive flavor
precursor. In food systems, especially during heating, it can readily participate in:

+ Maillard Reaction: Reacts with amino acids to generate a cascade of new flavor compounds,
including pyrazines and other complex heterocycles, deepening the roasted and savory
character.
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o Strecker Degradation: Specifically, the reaction with an amino acid leads to the formation of a
Strecker aldehyde, which further contributes to the overall aroma profile.

This reactivity is the key to its utility. It doesn't just add its own flavor; it actively generates new,
complex flavors within the food matrix, a hallmark of a sophisticated flavor ingredient.

Application Protocols

The following protocols provide a systematic framework for evaluating and utilizing 2-
Ethylthiazole-5-carbaldehyde.

Protocol 4.1: Sensory Evaluation and Threshold
Determination

Objective: To determine the sensory threshold and descriptive aroma profile of the compound.

Causality: Establishing the sensory threshold is critical for determining appropriate dosage
levels. Using an odorless solvent ensures that the evaluation is solely of the target compound.

Methodology:

Stock Solution Preparation: Prepare a 1000 ppm (0.1%) stock solution of 2-Ethylthiazole-5-
carbaldehyde in an appropriate solvent (e.g., propylene glycol or deodorized ethanol).

 Dilution Series: Create a series of dilutions in spring water, starting from 10 ppm and
decreasing by a factor of 10 (10, 1, 0.1, 0.01, 0.001 ppm).

e Sensory Panel: Assemble a panel of at least 5-7 trained sensory analysts.

o Triangle Test: Present the panelists with three samples (two blanks, one with the diluted
compound) at each concentration, starting from the lowest. Ask them to identify the "odd"
sample. The concentration at which a statistically significant number of panelists can
correctly identify the sample is the detection threshold.

o Descriptive Analysis: At concentrations well above the threshold (e.g., 0.5-5 ppm), ask
panelists to freely describe the aroma and taste attributes using standardized flavor
language (e.g., nutty, roasted, green, sulfury, meaty).
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Protocol 4.2: Incorporation into a Savory Flavor Model
System

Objective: To evaluate the compound's flavor contribution in a basic savory application.

Causality: A simplified model system allows for clear assessment of the compound's impact
without confounding variables from a complex food matrix. This isolates its direct contribution to
a savory profile.

Methodology:

» Base Preparation: Prepare a simple savory broth by dissolving 59 of yeast extract and 3g of
sodium chloride in 1 liter of hot water. Allow to cool.

o Dosing: Prepare three versions of the broth:
o A: Control (no addition).
o B: Dosed with 2-Ethylthiazole-5-carbaldehyde at a low level (e.g., 0.1 ppm).
o C: Dosed with 2-Ethylthiazole-5-carbaldehyde at a high level (e.g., 1.0 ppm).

o Evaluation: Have a sensory panel compare the aroma and taste of samples B and C against
the control (A). Panelists should note differences in savory impact, roasted character,
mouthfeel, and any off-notes.

¢ Analysis: Determine the optimal dosage range that enhances the desired savory and roasted
notes without introducing harshness.

Protocol 4.3: Application in a Reaction Flavor System

Objective: To assess the compound's performance as a reactive precursor in a Maillard
reaction.

Causality: This protocol simulates the conditions of cooking and thermal processing. It
demonstrates the compound's ability to react with common food components (amino acids,
sugars) to generate a more complex and authentic "process flavor."
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Caption: Experimental workflow for evaluating 2-Ethylthiazole-5-carbaldehyde in a Maillard
reaction.

Analytical Methodologies

Protocol 5.1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately identify and quantify the compound in a food matrix.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile flavor
compounds.[17] It provides both the retention time for identification and the mass spectrum for
definitive confirmation and quantification.

Methodology:
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e Sample Preparation (Extraction):

o Solvent Extraction: For liquid samples (e.qg., broths, beverages), perform a liquid-liquid
extraction using a non-polar solvent like dichloromethane.

o Solid-Phase Microextraction (SPME): For both liquid and solid samples, use a headspace
SPME fiber (e.g., DVB/CAR/PDMS) to adsorb volatile compounds. This is a solvent-free
and highly sensitive technique.

e GC-MS Analysis:
o Injector: 250°C, splitless mode.
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-Wax).
o Oven Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 5-10°C/min.
o Mass Spectrometer: Electron lonization (El) at 70 eV, scanning from m/z 35-350.
« ldentification and Quantification:

o Identification: Confirm the compound by comparing its retention time and mass spectrum
to that of an authentic reference standard.

o Quantification: Prepare a calibration curve using the reference standard and an
appropriate internal standard to accurately determine the concentration in the sample.

Regulatory & Safety Considerations

Trustworthiness: The use of any flavor ingredient in commercial products must adhere to strict
regulatory standards.

o FEMA GRAS: Many thiazole derivatives are listed as "Generally Recognized as Safe"
(GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1][2][18] While 2-
Ethylthiazole-5-carbaldehyde may not be individually listed, its safety evaluation would be
informed by the extensive data on the thiazole chemical group.[19][20][21][22]
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e EU Regulations: The European Food Safety Authority (EFSA) has also conducted
comprehensive evaluations of flavorings, including numerous thiazoles and related
substances, as part of their Flavouring Group Evaluations (FGES).[23]

o Best Practices: It is imperative for researchers and developers to verify the current regulatory
status of this specific compound in their target market before commercial application. All
usage must comply with established safe use levels for this class of compounds.

Conclusion and Future Directions

2-Ethylthiazole-5-carbaldehyde stands as a promising and versatile ingredient for the modern
flavorist. Its predicted sensory profile—a fusion of roasted, nutty, savory, and green notes—
combined with its high reactivity, makes it a dual-function tool for both direct flavor contribution
and the generation of complex process flavors.

Future research should focus on:

o Formal Sensory Profiling: Rigorous determination of flavor thresholds and descriptors in
various food matrices.

o Formation Pathway Analysis: Investigating its natural occurrence and formation pathways in
cooked foods.

o Synergistic Effects: Exploring its interactions with other key flavor compounds (e.g., thiols,
pyrazines) to create novel and impactful flavor systems.

By leveraging the robust protocols outlined in this guide, researchers and developers can
effectively unlock the potential of 2-Ethylthiazole-5-carbaldehyde to create the next
generation of authentic and compelling savory flavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: 2-Ethylthiazole-5-
carbaldehyde in Flavor Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1487461#application-of-2-ethylthiazole-5-
carbaldehyde-in-flavor-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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